N-(2-methoxy-2-thiophen-2-ylethyl)quinoline-3-carboxamide
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Overview
Description
N-(2-methoxy-2-thiophen-2-ylethyl)quinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with a carboxamide group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-thiophen-2-ylethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-2-thiophen-2-ylethylamine with quinoline-3-carboxylic acid under dehydrating conditions to form the desired carboxamide. The reaction may be catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-thiophen-2-ylethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N-(2-methoxy-2-thiophen-2-ylethyl)quinoline-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-thiophen-2-ylethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s electronic properties also allow it to participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-2-thiophen-2-ylethyl)quinoline-2-carboxamide
- N-(2-methoxy-2-thiophen-2-ylethyl)quinoline-4-carboxamide
- N-(2-methoxy-2-thiophen-2-ylethyl)quinoline-3-sulfonamide
Uniqueness
N-(2-methoxy-2-thiophen-2-ylethyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and specific applications in material science.
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-2-ylethyl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-15(16-7-4-8-22-16)11-19-17(20)13-9-12-5-2-3-6-14(12)18-10-13/h2-10,15H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGBRQWROAUPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2N=C1)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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